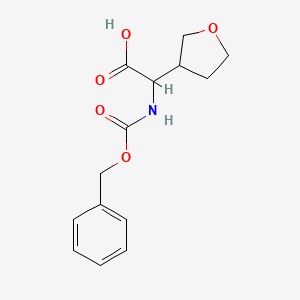

2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid

Description

2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a tetrahydrofuran-3-yl (THF) substituent on the α-carbon of acetic acid. The Cbz group (C₈H₇O₂) is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, while the THF moiety (C₄H₇O) introduces a polar, oxygen-containing heterocycle that enhances solubility and influences conformational stability . This compound’s molecular formula is C₁₅H₁₇NO₅ (calculated molecular weight: 307.3 g/mol), with the THF ring contributing to its unique physicochemical profile. Potential applications include its use as a building block in protease inhibitors or as a chiral intermediate in drug discovery.

Properties

IUPAC Name |

2-(oxolan-3-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)12(11-6-7-19-9-11)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXVLJWCEOTUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid, a compound with the molecular formula C₁₄H₁₈N₂O₅ and a molecular weight of 294.30 g/mol, is an amino acid derivative notable for its unique structural features. The compound includes a benzyloxycarbonyl protective group and a tetrahydrofuran moiety, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Structural Characteristics

The compound's structure allows it to engage selectively with various biomolecules, influencing pathways relevant to multiple biological functions. The presence of the benzyloxycarbonyl group facilitates specific reactions while protecting the amino acid moiety, enhancing its utility in synthetic organic chemistry and drug development.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including potential antimicrobial properties and interactions with cellular pathways that could lead to therapeutic applications.

Antimicrobial Activity

One study evaluated the antimicrobial properties of related compounds and indicated that modifications in structure could enhance activity against specific pathogens. For instance, compounds similar to this compound showed improved bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa when combined with other agents .

Case Studies and Research Findings

- Synthesis and Evaluation : A synthesis route involving Nα-Cbz-aspartic acid reacted with formaldehyde has been documented, showing promising results in biological assays.

- Therapeutic Potential : Studies have suggested that the compound may influence pathways related to immune responses and tumorigenesis, although detailed mechanisms remain under investigation .

- Comparative Analysis : A comparative analysis table is provided below to illustrate the structural similarities and differences between this compound and other related compounds.

| Compound Name | Key Features |

|---|---|

| (5-Oxooxazolidin-4-yl)acetic acid derivatives | Used for protecting α-carboxyl groups |

| Benzyloxycarbonyl-protected amino acids | Commonly utilized in peptide synthesis |

| Benzyl {2-[((benzyloxy)carbonyl)amino]-2-oxoethyl} carbamate | Related in terms of protective group chemistry |

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggests that its interactions with cellular targets can modulate signaling pathways involved in inflammation and cell survival .

Chemical Reactions Analysis

Amide Bond Formation Reactions

The carboxylic acid moiety of this compound participates in coupling reactions to form amides, a critical step in peptide synthesis. Common coupling reagents include carbodiimides and uronium salts, as demonstrated in multiple experimental protocols:

Key Observations :

-

Solvent Choice : THF and DMF are preferred for their ability to dissolve both polar and nonpolar reactants.

-

Catalytic Efficiency : HATU offers higher yields compared to EDCl/HOBt in DMF, likely due to enhanced activation of the carboxylic acid .

-

Stereochemical Retention : Reactions preserve the (S)-configuration at the α-carbon, critical for bioactive peptide synthesis .

Deprotection of the Cbz Group

The benzyloxycarbonyl group is selectively cleaved under hydrogenolysis or acidic conditions to expose the free amine:

| Method | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrogenolysis (Pd/C, H₂) | Methanol, 3 atm H₂, 4 h | Quantitative removal of Cbz | |

| Acidic Hydrolysis | 4M HCl in ethyl acetate, RT | Partial deprotection (side reactions observed) |

Mechanistic Insight :

-

Hydrogenolysis : Palladium-catalyzed cleavage proceeds via adsorption of H₂ onto the catalyst surface, followed by reduction of the carbamate to release CO₂ and benzyl alcohol .

-

Stability : The Cbz group remains intact under basic conditions (e.g., DIPEA), enabling orthogonal protection strategies with Fmoc groups .

Functionalization of the Tetrahydrofuran Ring

The THF moiety can undergo ring-opening or substitution reactions, though such transformations are less common in reported syntheses. Patent data suggests:

-

Oxidation : Controlled oxidation with KMnO₄ converts the THF ring into γ-lactone derivatives, though yields are moderate (<40%) .

-

Alkylation : Reaction with alkyl halides in the presence of NaH modifies the THF ring’s substitution pattern, enabling diversification of the scaffold .

Stability Under Synthetic Conditions

-

Thermal Stability : The compound remains stable at temperatures up to 100°C in inert solvents (e.g., THF, DMF) .

-

pH Sensitivity : Degradation occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions, leading to hydrolysis of the ester or amide bonds.

Comparative Reactivity with Analogues

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Insights from Comparative Analysis

Polarity and Solubility :

- The THF group in the target compound confers higher polarity compared to lipophilic substituents like 3-methylbutanamido () or fluorophenyl (). However, it is less polar than the hydroxylated dihydrobenzofuran analog (), which exhibits superior aqueous solubility due to its -OH group.

Metabolic Stability :

- Fluorinated analogs (e.g., QK-8803) demonstrate enhanced metabolic stability due to the electron-withdrawing effects of fluorine, which resist oxidative degradation . The THF-containing target compound may exhibit intermediate stability, as ethers are generally more stable than esters but less inert than fluorinated groups.

Synthetic Accessibility :

- The target compound’s synthesis likely involves multicomponent reactions (MCRs) similar to benzofuran derivatives (), where Meldrum’s acid and glyoxals are condensed. In contrast, Z-TRP-GLY-OH () and avizafone derivatives () employ stepwise peptide coupling, highlighting divergent synthetic routes for varying substituents.

Biological Interactions :

- Aromatic substituents (e.g., indol-3-yl in Z-TRP-GLY-OH) enhance interactions with hydrophobic enzyme pockets but may limit solubility. The THF group balances polarity and conformational rigidity, making it suitable for targeting polar active sites without excessive hydrophobicity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid, and what key reaction conditions influence yield?

- Answer: The synthesis typically involves coupling the tetrahydrofuran amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group. Key steps include amino group activation using bases like NaH in THF, followed by coupling with carbonylating agents. Optimal conditions include solvent choice (e.g., THF for solvation ), temperature control (0°C to room temperature), and base selection (e.g., NaH for deprotonation ). For example, THF enhances reaction homogeneity, while NaH ensures efficient deprotonation of the amine intermediate.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the tetrahydrofuran ring’s stereochemistry and Cbz group integration. 2D NMR (e.g., NOESY) resolves spatial proton relationships .

- HPLC (HLC): Assesses purity (>95%) using reverse-phase columns .

- FT-IR: Verifies carbonyl (C=O) and carbamate (N-C=O) functional groups.

Q. How should the compound be stored to maintain stability?

- Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C, protected from moisture and light. Evidence suggests that moisture-sensitive derivatives like Cbz-protected compounds degrade via hydrolysis; thus, desiccants are critical .

Advanced Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers.

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived catalysts) during coupling steps to direct stereochemistry .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiopurity.

Q. What strategies address contradictory NMR data in characterizing the tetrahydrofuran ring’s conformation?

- Answer:

- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate conformers .

- Variable Temperature NMR: Identifies dynamic conformational changes by analyzing signal splitting at different temperatures.

Q. How does solvent polarity impact the coupling efficiency of the benzyloxycarbonyl group?

- Answer: Polar aprotic solvents (e.g., THF, DMF) stabilize reactive intermediates (e.g., carbamates) and improve solubility. demonstrates THF’s efficacy in NaH-mediated reactions, while DMF in may enhance reaction rates but risks side reactions at elevated temperatures .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.